molecular formula C11H14FN5 B15115265 6-[4-(fluoromethyl)piperidin-1-yl]-9H-purine

6-[4-(fluoromethyl)piperidin-1-yl]-9H-purine

Cat. No.: B15115265
M. Wt: 235.26 g/mol
InChI Key: RLNPGSVTFRKTJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[4-(fluoromethyl)piperidin-1-yl]-9H-purine is a compound that belongs to the class of purines, which are heterocyclic aromatic organic compounds. This compound features a purine ring system substituted with a fluoromethyl group on the piperidine ring. Purines are significant in various biological processes, including the formation of nucleotides, which are the building blocks of DNA and RNA.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(fluoromethyl)piperidin-1-yl]-9H-purine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

6-[4-(fluoromethyl)piperidin-1-yl]-9H-purine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 6-[4-(fluoromethyl)piperidin-1-yl]-9H-purine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to modulation of various biological pathways. For example, it may inhibit enzymes involved in nucleotide synthesis, thereby affecting DNA and RNA production .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[4-(fluoromethyl)piperidin-1-yl]-9H-purine is unique due to its specific substitution pattern on the purine ring, which imparts distinct chemical and biological properties. Its fluoromethyl group enhances its stability and reactivity, making it a valuable compound in various research applications .

Properties

Molecular Formula

C11H14FN5

Molecular Weight

235.26 g/mol

IUPAC Name

6-[4-(fluoromethyl)piperidin-1-yl]-7H-purine

InChI

InChI=1S/C11H14FN5/c12-5-8-1-3-17(4-2-8)11-9-10(14-6-13-9)15-7-16-11/h6-8H,1-5H2,(H,13,14,15,16)

InChI Key

RLNPGSVTFRKTJF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CF)C2=NC=NC3=C2NC=N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.